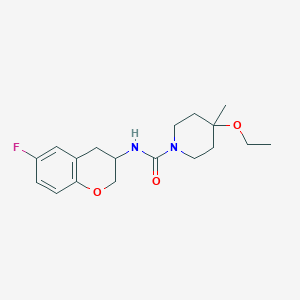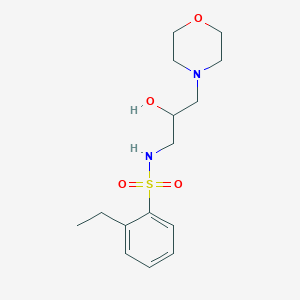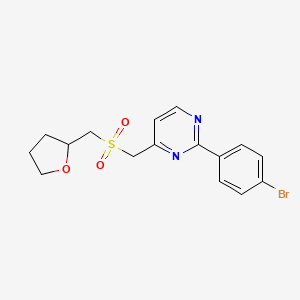![molecular formula C14H18N4O B7078038 N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7078038.png)
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with a cyclopropylethyl group and a pyrrole-2-carboxamide moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylethyl and pyrrole-2-carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3(5)-aminopyrazoles with suitable electrophiles can lead to the formation of the desired pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can be employed to enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the pyrazole ring .
Scientific Research Applications
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide
- 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles
- 1,3-diphenyl-1H-pyrazol-4-yl derivatives
Uniqueness
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylethyl group and the pyrrole-2-carboxamide moiety differentiates it from other pyrazole derivatives, potentially leading to unique reactivity and biological activity .
Properties
IUPAC Name |
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10(11-5-6-11)18-9-12(8-15-18)16-14(19)13-4-3-7-17(13)2/h3-4,7-11H,5-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCGXTOALHUGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=C(C=N2)NC(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-methylfuran-3-yl)-1,2-oxazol-3-yl]-4-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B7077956.png)
![1-[2-(2,6-Dimethylphenyl)ethyl]-3-(6-oxaspiro[4.5]decan-9-yl)urea](/img/structure/B7077962.png)
![1-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea](/img/structure/B7077970.png)
![Methyl 4-[[[4-methyl-3-(2-oxoimidazolidin-1-yl)phenyl]carbamoylamino]methyl]benzoate](/img/structure/B7077987.png)
![N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7077994.png)
![3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrimidin-4-one](/img/structure/B7078009.png)
![2-methyl-N-[2-(2-methylphenoxy)butyl]-3-oxopiperazine-1-carboxamide](/img/structure/B7078013.png)
![N-[2-(3-methylphenoxy)butyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7078020.png)


![2-Methyl-1-[2-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7078050.png)

![2-[2-(4-Ethyl-2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7078072.png)

